REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
38.1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
|
Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with mechanical stirring
|
Type
|
CUSTOM
|
Details
|
After 1 hour a white precipitate had formed
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution refluxed for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a viscous oil in quantitative yield
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
38.1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
|
Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with mechanical stirring
|
Type
|
CUSTOM
|
Details
|
After 1 hour a white precipitate had formed
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution refluxed for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a viscous oil in quantitative yield
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
38.1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
|
Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with mechanical stirring
|
Type
|
CUSTOM
|
Details
|
After 1 hour a white precipitate had formed
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution refluxed for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a viscous oil in quantitative yield
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
38.1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
|
Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with mechanical stirring
|
Type
|
CUSTOM
|
Details
|
After 1 hour a white precipitate had formed
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution refluxed for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a viscous oil in quantitative yield
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |